molecular formula C20H13ClN2O3S B11620954 (2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11620954
M. Wt: 396.8 g/mol
InChI Key: KYUJPGWGIDFCMY-BOPFTXTBSA-N
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Description

2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound featuring a thiazolo[3,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiazoles, and benzimidazoles. Key steps may involve:

    Formation of the thiazole ring: This can be achieved through cyclization reactions involving thiourea and α-haloketones.

    Benzimidazole synthesis: This step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Final coupling: The final step involves coupling the thiazole and benzimidazole moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C20H13ClN2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

(2Z)-2-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H13ClN2O3S/c1-3-8-26-18-13(21)9-12(10-16(18)25-2)11-17-19(24)23-15-7-5-4-6-14(15)22-20(23)27-17/h1,4-7,9-11H,8H2,2H3/b17-11-

InChI Key

KYUJPGWGIDFCMY-BOPFTXTBSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC#C

Origin of Product

United States

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